molecular formula C17H22N2O8 B024695 Benzyl edta CAS No. 106145-38-4

Benzyl edta

Cat. No. B024695
M. Wt: 382.4 g/mol
InChI Key: DTRVZAALOQTDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ethylenediaminetetraacetic acid (benzyl EDTA) is a chelating agent that has gained significant attention in the scientific community due to its unique properties. It is a derivative of ethylenediaminetetraacetic acid (EDTA), which is a widely used chelating agent in various fields, including pharmaceuticals, food preservation, and water treatment. Benzyl EDTA has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

Benzyl Benzyl edta works by forming stable complexes with metal ions, thereby removing them from biological samples. The stability of the complex depends on the pH, temperature, and concentration of the metal ion and chelating agent. Benzyl Benzyl edta has a higher affinity for some metal ions than others, which can be exploited in scientific research to selectively remove specific metal ions.

Biochemical And Physiological Effects

Benzyl Benzyl edta has been shown to have minimal effects on biochemical and physiological processes in vitro and in vivo. It does not significantly alter enzyme activity or protein structure and function. However, it is important to note that the removal of metal ions from biological samples can have downstream effects on various processes, including signal transduction, gene expression, and metabolism.

Advantages And Limitations For Lab Experiments

Benzyl Benzyl edta has several advantages for lab experiments, including its ability to selectively remove metal ions from biological samples, its stability, and its low toxicity. However, it also has some limitations, including its potential to interfere with certain assays, its limited solubility in water, and its high cost compared to other chelating agents.

Future Directions

There are several future directions for the use of benzyl Benzyl edta in scientific research. One area of interest is the development of new chelating agents with improved properties, such as higher selectivity and solubility. Another area of interest is the use of benzyl Benzyl edta in the development of new diagnostic and therapeutic agents, particularly for diseases associated with metal ion imbalances. Additionally, the use of benzyl Benzyl edta in environmental applications, such as water treatment, is an area of active research.

Synthesis Methods

Benzyl Benzyl edta is synthesized by reacting ethylenediamine with benzyl chloride in the presence of sodium hydroxide and sodium cyanide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of benzyl Benzyl edta. The purity of the product can be improved by recrystallization from water or ethanol.

Scientific Research Applications

Benzyl Benzyl edta has been used extensively in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a chelating agent to remove metal ions from biological samples, such as blood, urine, and tissue homogenates. This is important because metal ions can interfere with various biochemical and physiological processes, leading to inaccurate results. Benzyl Benzyl edta has been shown to be effective in removing metal ions, including calcium, magnesium, and zinc, from biological samples.

properties

CAS RN

106145-38-4

Product Name

Benzyl edta

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

DTRVZAALOQTDSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

synonyms

enzyl EDTA
benzyl-EDTA
benzyl-EDTA, (S)-isome

Origin of Product

United States

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